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Compound of Interest

Compound Name: 2,3-Dimethylmaleimide

Cat. No.: B091841 Get Quote

This technical guide provides a comprehensive overview of the spectroscopic data for 2,3-
Dimethylmaleimide (also known as 3,4-dimethyl-1H-pyrrole-2,5-dione), a key building block in

the synthesis of polymers and bioactive molecules. The following sections detail its Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the

experimental protocols for their acquisition. This document is intended for researchers,

scientists, and professionals in the field of drug development and materials science.

Spectroscopic Data Summary
The structural and electronic properties of 2,3-Dimethylmaleimide have been characterized

using various spectroscopic techniques. The quantitative data are summarized in the tables

below. It is important to note that while extensive data is available for N-substituted derivatives,

the data for the parent compound is less prevalent. The following tables include expected

values based on closely related structures and general spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for the structural elucidation of 2,3-
Dimethylmaleimide, providing insight into the chemical environment of the hydrogen and

carbon atoms.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum is expected to be simple due to the molecule's symmetry.
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Proton Type
Chemical Shift (δ)

(ppm)
Multiplicity Integration

-CH₃ ~1.8-2.0 Singlet 6H

N-H Variable (broad) Singlet 1H

Note: Data for N'- (3,4-dimethyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-phenylbenzene-

carboximidamide in DMSO-d₆ shows methyl peaks at 1.87 and 1.76 ppm.[1] The N-H proton

signal is often broad and its chemical shift is highly dependent on solvent and concentration.

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum will show three distinct signals corresponding to the three unique

carbon environments in the molecule.

Carbon Type Chemical Shift (δ) (ppm)

-CH₃ ~9-10

C=C ~135-140

C=O ~170-175

Note: Data for an N-substituted derivative shows methyl carbon signals at 8.9 and 9.0 ppm.[1]

The chemical shifts for the carbonyl and vinyl carbons are estimated based on typical values

for α,β-unsaturated carbonyl systems.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in 2,3-Dimethylmaleimide.

The key absorptions are associated with the imide ring.
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Vibrational Mode Typical Wavenumber (cm⁻¹) Intensity

N-H Stretch ~3200 Medium, Broad

C-H Stretch (sp³) ~2950-2850 Medium

C=O Asymmetric Stretch ~1780-1760 Strong

C=O Symmetric Stretch ~1720-1700 Strong

C=C Stretch ~1650 Medium

C-N-C Bending ~700-680 Medium

Note: The C=O stretching frequencies are based on data for N-aryl-2,3-dimethylmaleimides.

[2]

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule. The molecular formula of 2,3-Dimethylmaleimide is C₆H₇NO₂, with a

molecular weight of 125.13 g/mol .[2][3]

m/z Proposed Fragment Significance

125 [M]⁺ Molecular Ion

110 [M - CH₃]⁺ Loss of a methyl radical

97 [M - CO]⁺ Loss of carbon monoxide

82 [M - CO - CH₃]⁺
Subsequent loss of a methyl

radical

69 [M - 2CO]⁺
Loss of two carbon monoxide

molecules

54 [C₄H₆]⁺
Putative cyclobutene radical

cation
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Note: The fragmentation pattern is predicted based on common fragmentation pathways for

cyclic imides and related structures.

Experimental Protocols
The following sections describe generalized protocols for the spectroscopic analysis of 2,3-
Dimethylmaleimide.

NMR Spectroscopy
Sample Preparation:

A sample of 5-10 mg of 2,3-Dimethylmaleimide is accurately weighed and dissolved in

approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

The solution is then transferred to a 5 mm NMR tube.

A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for

chemical shift calibration (δ = 0.00 ppm).

Data Acquisition:

The NMR tube is placed in the spectrometer's probe.

The magnetic field is shimmed to achieve homogeneity.

For ¹H NMR, a standard single-pulse experiment is typically run.

For ¹³C NMR, a proton-decoupled experiment is used to simplify the spectrum and enhance

signal-to-noise.

Data is acquired over a sufficient number of scans to achieve a good signal-to-noise ratio.

IR Spectroscopy
Sample Preparation and Data Acquisition (Attenuated Total Reflectance - ATR):

The ATR crystal (e.g., diamond or zinc selenide) is cleaned with a suitable solvent (e.g.,

isopropanol) and a background spectrum is collected.
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A small amount of solid 2,3-Dimethylmaleimide is placed directly onto the ATR crystal.

Pressure is applied using a press to ensure good contact between the sample and the

crystal.

The IR spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry
Sample Introduction and Ionization (Electron Ionization - EI):

A small amount of the sample is introduced into the mass spectrometer, often via a direct

insertion probe or after separation by gas chromatography (GC).

The sample is vaporized in the ion source.

The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70

eV), causing ionization and fragmentation.

Mass Analysis and Detection:

The resulting positively charged ions are accelerated into a mass analyzer (e.g., a

quadrupole or time-of-flight analyzer).

The ions are separated based on their mass-to-charge (m/z) ratio.

The separated ions are detected, and a mass spectrum is generated, plotting ion intensity

versus m/z.

Visualizations
The following diagrams illustrate the general workflows for the spectroscopic analysis of a

chemical compound like 2,3-Dimethylmaleimide.

A general workflow for the spectroscopic analysis of 2,3-Dimethylmaleimide.
A detailed workflow for NMR spectroscopic analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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